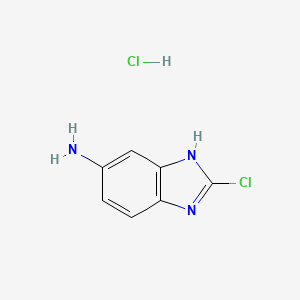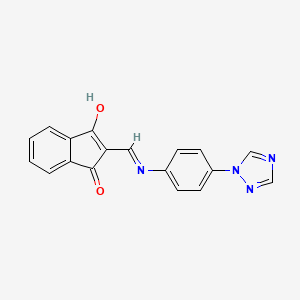
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is an organic compound known for its diverse applications in various scientific domains. The structure comprises a combination of a piperidine ring, chloropyridinyl group, and isopropylthio-substituted phenyl group. Its unique configuration enables it to participate in a myriad of chemical reactions and makes it a subject of interest in several fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves a series of reaction steps:
Chloropyridine Derivatization: : Starting with 3-chloropyridine, the chloropyridinyl group is functionalized through reactions with alkoxides to introduce the oxy group.
Piperidine Functionalization: : The piperidine ring is introduced via nucleophilic substitution reactions, allowing the attachment of functional groups necessary for further transformations.
Coupling Reactions:
Final Assembly: : The final product is synthesized through a series of purification steps, including crystallization and chromatography, to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. Continuous flow reactors and automated synthesis modules are employed to enhance efficiency, yield, and reproducibility. Solvent recycling, energy-efficient heating methods, and advanced purification techniques are incorporated to align with sustainable manufacturing practices.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone undergoes various reactions, including:
Oxidation: : The compound can be oxidized under mild conditions to introduce new functional groups or modify existing ones.
Reduction: : Selective reduction reactions can target specific bonds within the molecule, altering its chemical properties.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the piperidine and chloropyridinyl groups.
Oxidation: : Common reagents include m-chloroperoxybenzoic acid (m-CPBA) and chromium trioxide (CrO3), often in aprotic solvents like dichloromethane.
Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used under anhydrous conditions.
Substitution: : Typical nucleophiles include amines, alkoxides, and thiols, with reactions carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions vary based on the conditions employed. Oxidation can yield sulfoxides and sulfones, reduction can lead to alcohols or amines, and substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is used as a building block in organic synthesis, facilitating the creation of complex molecules through its versatile reactivity.
Biology: The compound is explored for its potential as a biological probe due to its ability to interact with specific biomolecules, aiding in the study of cellular processes.
Medicine: In medicinal chemistry, this compound is investigated for its pharmacological properties, including potential therapeutic effects. It serves as a lead compound in drug discovery efforts targeting specific biological pathways.
Industry: The compound finds use in the development of advanced materials, such as polymers and catalysts, contributing to innovations in materials science and industrial processes.
Wirkmechanismus
The mechanism by which 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways through binding interactions, influencing biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1-(4-(3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(phenyl)ethanone: : Lacks the isopropylthio group, affecting its chemical and biological properties.
1-(4-((2-Chloropyridin-3-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone: : Different positioning of the chloropyridinyl group results in varied reactivity.
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(methylthio)phenyl)ethanone: : The presence of a methylthio group instead of an isopropylthio group impacts its chemical behavior and applications.
Uniqueness: 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone stands out due to the specific combination of functional groups, which confer unique reactivity and biological activity. Its structure allows for diverse synthetic modifications and exploration in various research and industrial applications.
Eigenschaften
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2S/c1-15(2)27-18-7-5-16(6-8-18)14-20(25)24-12-9-17(10-13-24)26-21-19(22)4-3-11-23-21/h3-8,11,15,17H,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVJUSDOQQHKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2574955.png)


![2-(2-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2574961.png)

![N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide](/img/structure/B2574963.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574964.png)
![2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2574965.png)



